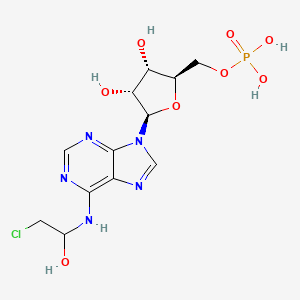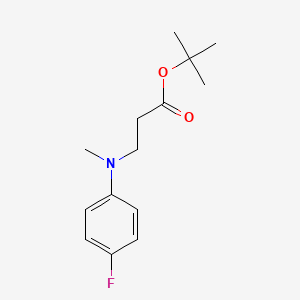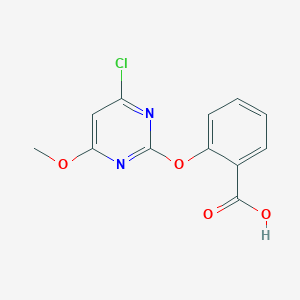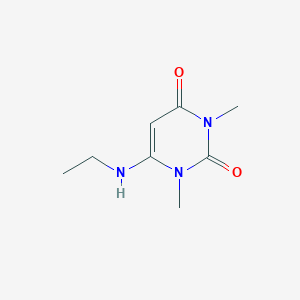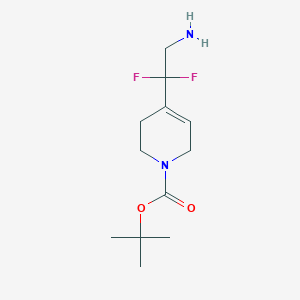
tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of dihydropyridines Dihydropyridines are commonly known for their role in medicinal chemistry, particularly as calcium channel blockers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Difluoroethyl Group: This step may involve the use of a difluoroethylating agent under specific conditions to introduce the difluoroethyl moiety.
tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions could potentially reduce the difluoroethyl group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino group or the difluoroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Pyridine derivatives.
Reduction Products: Reduced difluoroethyl derivatives.
Substitution Products: Various substituted dihydropyridine derivatives.
科学研究应用
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique functional groups.
Biology
Biological Probes: May be used in the development of probes for studying biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
作用机制
The mechanism of action of tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, dihydropyridines typically act by blocking calcium channels, which affects muscle contraction and neurotransmitter release. The difluoroethyl group may enhance the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory properties.
Uniqueness
tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the difluoroethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines.
属性
分子式 |
C12H20F2N2O2 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)12(13,14)8-15/h4H,5-8,15H2,1-3H3 |
InChI 键 |
IPNQYOLHLPTVEM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C(CN)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
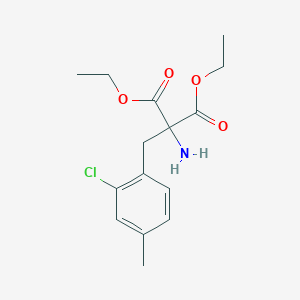
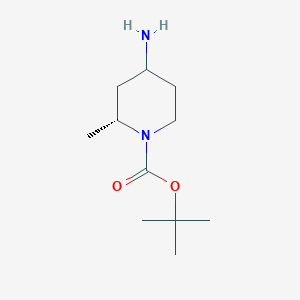
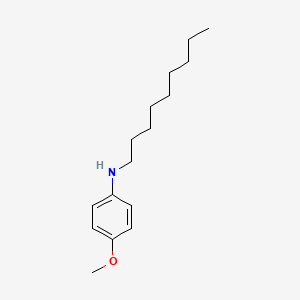
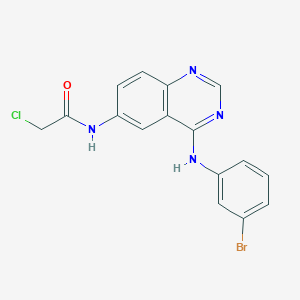
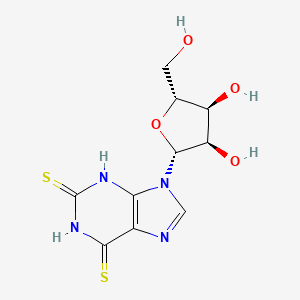
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile](/img/structure/B12932095.png)

